![molecular formula C24H12Cl5N3S2 B2357891 4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide CAS No. 956778-57-7](/img/structure/B2357891.png)
4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide is a useful research compound. Its molecular formula is C24H12Cl5N3S2 and its molecular weight is 583.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and structurally characterized through techniques like single crystal diffraction, showing their planar molecular structures and orientations. These structural insights are crucial for understanding their chemical behavior and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quantum Chemical Calculations and Molecular Docking
- Quantum Chemical Calculations : Advanced computational methods like Density Functional Theory (DFT) have been employed to study these compounds, providing insights into their electronic structures and vibrational spectra. This is important for predicting their reactivity and interactions with other molecules (Viji et al., 2020).
- Molecular Docking Studies : Molecular docking has been used to study the interaction of these compounds with various proteins, which is significant for understanding their potential as drug candidates or in other biological applications (Viji et al., 2020).
Crystallography and Hirshfeld Surface Analysis
- X-ray Diffraction Studies : X-ray diffraction studies of these compounds reveal detailed information about their crystal structures and molecular conformations, essential for their application in material science and drug design (Naveen et al., 2018).
- Hirshfeld Surface Analysis : This technique provides a detailed look at the intermolecular interactions within the crystal structures of these compounds, contributing to the understanding of their solid-state properties (Naveen et al., 2018).
Biological Activities and Pharmacological Studies
- Anticancer and Antimicrobial Activities : Some derivatives of this compound exhibit significant anticancer and antimicrobial properties, making them potential candidates for pharmaceutical development (Viji et al., 2020).
Spectroscopic Investigations and Computational Studies
- Spectroscopic Analysis : Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze these compounds, providing essential data for understanding their chemical properties and potential applications (Venil et al., 2021).
- Computational Analysis : Computational studies, including molecular dynamics simulations and DFT calculations, play a crucial role in predicting the behavior and interactions of these compounds, which is vital for various applications, including material science and drug development (Saraswat & Yadav, 2020).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Cl5N3S2/c25-13-1-5-16(6-2-13)33-23-22(18-8-4-15(27)12-20(18)29)31-24(34-23)32-21(9-10-30-32)17-7-3-14(26)11-19(17)28/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKPLVBXFOGDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Cl5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)
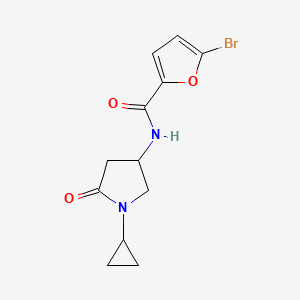
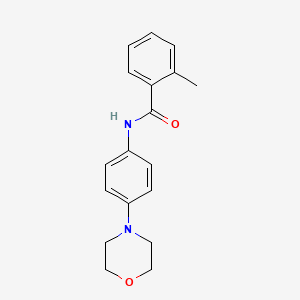
![1-Cyclopropyl-3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2357813.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)
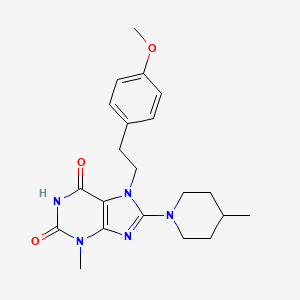
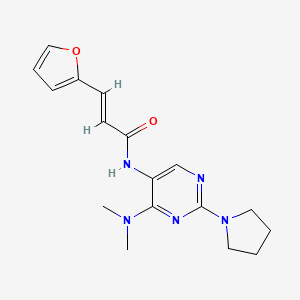
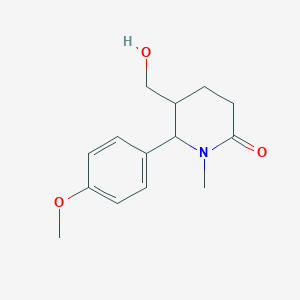


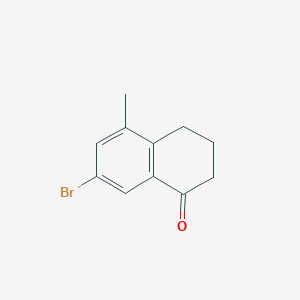
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)
